

8,8-Dimethoxy-2,6-dimethyloct-2-ene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

8,8-Dimethoxy-2,6-dimethyloct-2ene

Cat. No.:

B1615484

Get Quote

In-Depth Technical Guide: 8,8-Dimethoxy-2,6-dimethyloct-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

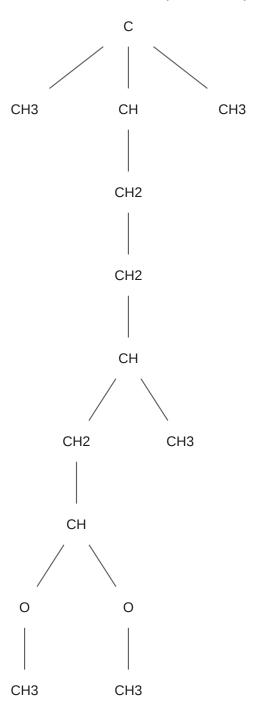
This technical guide provides a comprehensive overview of **8,8-Dimethoxy-2,6-dimethyloct-2-ene**, a unique acyclic monoterpenoid derivative. Due to its specific chemical features, including a terminal dimethyl acetal and an internal double bond, this compound presents potential opportunities in synthetic chemistry and as a building block in drug discovery. This document consolidates available physicochemical data, proposes a theoretical synthetic pathway, and outlines its molecular structure for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

8,8-Dimethoxy-2,6-dimethyloct-2-ene is identified by the Chemical Abstracts Service (CAS) number 923-69-3.[1] Its molecular formula is C12H24O2, and it has a molecular weight of 200.32 g/mol .[1] While extensive experimental data on its physicochemical properties is not readily available in the public domain, a summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of **8,8-Dimethoxy-2,6-dimethyloct-2-ene**

Property	Value	Source
CAS Number	923-69-3	U.S. EPA
Molecular Formula	C12H24O2	U.S. EPA[1]
Molecular Weight	200.32 g/mol	U.S. EPA[1]
IUPAC Name	8,8-Dimethoxy-2,6- dimethyloct-2-ene	U.S. EPA[1]


Note: The majority of physicochemical properties for this compound are not experimentally determined and must be predicted using computational models. Researchers should use these values with the understanding that they are theoretical estimations.

Molecular Structure

The molecular structure of **8,8-Dimethoxy-2,6-dimethyloct-2-ene** is characterized by an eight-carbon chain with key functional groups. A double bond is located between the second and third carbon atoms (C2 and C3). Methyl groups are attached to the second and sixth carbon atoms (C2 and C6). The terminal carbon (C8) is bonded to two methoxy groups, forming a dimethyl acetal.

Molecular Structure of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Click to download full resolution via product page

Caption: 2D representation of the molecular structure.

Proposed Synthesis Pathway

While specific, peer-reviewed experimental protocols for the synthesis of **8,8-Dimethoxy-2,6-dimethyloct-2-ene** are not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the acetalization of the corresponding aldehyde, 8-oxo-2,6-dimethyloct-2-ene (citronellal), which is a readily available starting material.

Experimental Protocol: Acid-Catalyzed Acetalization of Citronellal

Objective: To synthesize **8,8-Dimethoxy-2,6-dimethyloct-2-ene** from citronellal and methanol in the presence of an acid catalyst.

Materials:

- Citronellal
- Methanol (anhydrous)
- Trimethyl orthoformate (optional, as a water scavenger)
- Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware for reflux and extraction


Procedure:

 To a round-bottom flask charged with a magnetic stir bar, add citronellal and a 5-10 fold molar excess of anhydrous methanol.

- If using, add 1.2 equivalents of trimethyl orthoformate as a water scavenger.
- Add a catalytic amount of the anhydrous acid catalyst (e.g., 0.01-0.05 equivalents).
- If using a co-solvent, add anhydrous dichloromethane or toluene.
- Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Proposed Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

Click to download full resolution via product page

Caption: Proposed reaction pathway for synthesis.

Potential Applications and Research Directions

The unique structural features of **8,8-Dimethoxy-2,6-dimethyloct-2-ene** suggest several potential areas for research and application:

- Fragrance and Flavor Industry: As a derivative of citronellal, it may possess interesting olfactory properties for use in perfumery and as a flavoring agent.
- Asymmetric Synthesis: The chiral center at the C6 position makes it a potential precursor for the stereoselective synthesis of more complex molecules.
- Drug Discovery: The lipophilic backbone combined with the acetal functional group could be
 explored in the design of novel bioactive compounds. The acetal can act as a protecting
 group for an aldehyde, which can be released under specific pH conditions, a strategy
 sometimes employed in prodrug design.

Further research is required to fully characterize this compound and explore its potential in various fields of chemistry and drug development. Experimental validation of its physicochemical properties, the development of optimized and scalable synthetic routes, and the investigation of its biological activity are key areas for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Octene, 8-methoxy-2,6-dimethyl- | C11H22O | CID 91936 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8,8-Dimethoxy-2,6-dimethyloct-2-ene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1615484#8-8-dimethoxy-2-6-dimethyloct-2-ene-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com